Linker-Length Differentiation: 4-Carbon Butyl vs 2-Carbon Ethyl (Adefovir) and 3-Carbon Propyl (Tenofovir) Scaffolds
The compound features a four-carbon butoxy linker connecting the adenine base to the phosphonic acid, whereas adefovir (PMEA) contains a two-carbon ethoxy linker and tenofovir (PMPA) a three-carbon propoxy linker [1]. This structural extension alters the spatial positioning of the phosphonate group within viral polymerase active sites, a parameter known to modulate both substrate recognition and chain termination efficiency across the ANP class [2].
| Evidence Dimension | Linker carbon atom count between adenine N9 and phosphonomethoxy oxygen |
|---|---|
| Target Compound Data | 4 carbon atoms (butyl linker, substituted at C-3) |
| Comparator Or Baseline | Adefovir/PMEA: 2 carbon atoms (ethyl linker); Tenofovir/PMPA: 3 carbon atoms (propyl linker, substituted at C-2') |
| Quantified Difference | Target linker is 2 atoms longer than adefovir and 1 atom longer than tenofovir |
| Conditions | Chemical structure comparison based on published synthetic routes [1]; no head-to-head antiviral data available in open literature for this specific compound |
Why This Matters
Linker length is a primary determinant of antiviral spectrum and resistance profile in ANPs; procurement of the correct butyl-length analogue is essential for studies investigating linker-length-dependent polymerase inhibition.
- [1] Dvořáková, H., Holý, A., & Rosenberg, I. (1994). Synthesis of Some 2'-C-Alkyl Derivatives of 9-(2-Phosphonomethoxyethyl)adenine and Related Compounds. Collection of Czechoslovak Chemical Communications, 59(9), 2069-2094. https://doi.org/10.1135/cccc19942069 View Source
- [2] De Clercq, E. (2007). The synthesis and antiviral properties of acyclic nucleoside analogues with a phosphonomethoxy fragment in the side chain. Antiviral Research, 75(1), 1-13. https://doi.org/10.1016/j.antiviral.2007.01.004 View Source
